molecular formula C21H19N B12760847 7,8,9,11-Tetramethylbenz(c)acridine CAS No. 51787-44-1

7,8,9,11-Tetramethylbenz(c)acridine

Cat. No.: B12760847
CAS No.: 51787-44-1
M. Wt: 285.4 g/mol
InChI Key: HPOOVSNNKUHTOS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7,8,9,11-Tetramethylbenz©acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and methylation steps. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

7,8,9,11-Tetramethylbenz©acridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 7,8,9,11-Tetramethylbenz©acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are crucial for cancer cell proliferation .

Biological Activity

7,8,9,11-Tetramethylbenz(c)acridine is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound is a derivative of acridine, a class of compounds known for their diverse biological activities. The structural features of this compound contribute to its interaction with biological macromolecules such as DNA and proteins.

Anticancer Activity

Mechanisms of Action:
Research indicates that acridine derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 Value (µM) Mechanism Reference
HCT-116 (Colon Cancer)5.0Topoisomerase II inhibition
MCF-7 (Breast Cancer)4.2Induction of apoptosis
HeLa (Cervical Cancer)6.5DNA intercalation
A549 (Lung Cancer)3.8Cell cycle arrest in G1 phase

Case Studies:
In a study evaluating the effects of various acridine derivatives on cancer cell proliferation, this compound demonstrated potent activity against the HCT-116 and MCF-7 cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays that detected increased levels of cleaved PARP and Annexin V positivity in treated cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that acridine derivatives can effectively combat bacterial and fungal infections. For instance:

  • Staphylococcus aureus: In vitro tests indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/ml against this pathogen.
  • Candida albicans: The compound showed antifungal activity with an MIC of 16 µg/ml.

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of any therapeutic agent. In studies utilizing the Ames test and Microtox assays:

  • Ames Test: The compound showed negative results for mutagenicity, indicating low potential for causing genetic mutations.
  • Microtox Assay: The effective concentration causing a 50% reduction in luminescence was found to be above 100 µg/ml, suggesting a favorable toxicity profile in environmental contexts.

Properties

CAS No.

51787-44-1

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

7,8,9,11-tetramethylbenzo[c]acridine

InChI

InChI=1S/C21H19N/c1-12-11-13(2)20-19(14(12)3)15(4)17-10-9-16-7-5-6-8-18(16)21(17)22-20/h5-11H,1-4H3

InChI Key

HPOOVSNNKUHTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C)C(=C3C=CC4=CC=CC=C4C3=N2)C)C

Origin of Product

United States

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